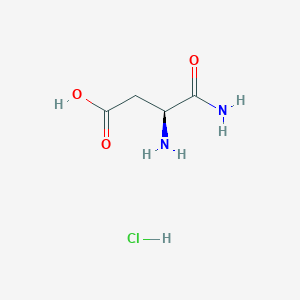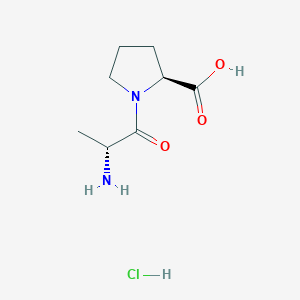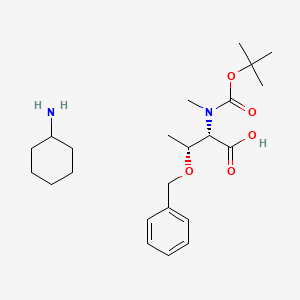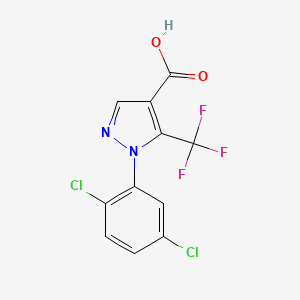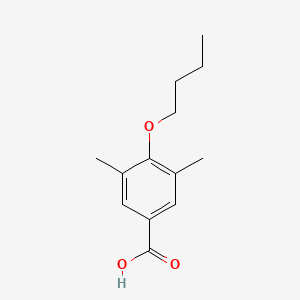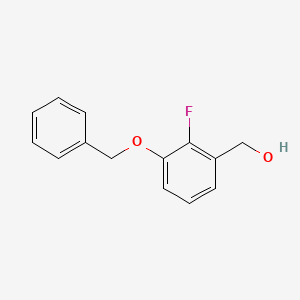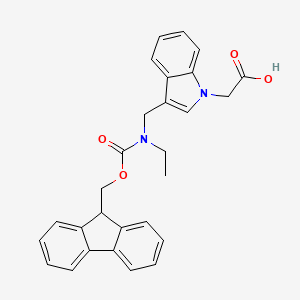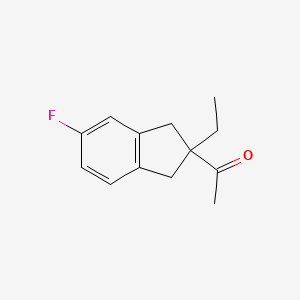
1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-ethanone, also known as 2-ethyl-5-fluoro-2,3-dihydro-1H-inden-2-one, is a synthetic compound that has a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of ways, such as in the synthesis of other compounds, in biochemical and physiological studies, and in the development of new drugs.
科学的研究の応用
1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-ethanone has a wide range of applications in scientific research. It has been used in the synthesis of other compounds, including indene derivatives and other organic compounds. It has also been used in the study of biochemical and physiological processes, such as the regulation of gene expression and the action of enzymes. In addition, it has been used in the development of new drugs, such as anti-cancer drugs and other therapeutic agents.
作用機序
1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-ethanone acts by binding to specific receptors on the cell surface. The binding of the compound to these receptors activates a signal transduction pathway, which results in the regulation of gene expression, enzyme activity, and other biochemical and physiological processes.
Biochemical and Physiological Effects
1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-ethanone has been shown to have a range of biochemical and physiological effects. In particular, it has been shown to regulate gene expression, modulate enzyme activity, and affect the metabolism of other compounds. It has also been shown to have anti-cancer and anti-inflammatory effects, as well as to have potential therapeutic effects in the treatment of neurological diseases.
実験室実験の利点と制限
1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-ethanone has several advantages and limitations for laboratory experiments. One of its major advantages is its versatility, as it can be used in a variety of ways, such as in the synthesis of other compounds and in the study of biochemical and physiological processes. However, it is important to note that the compound is highly toxic, so it should be handled with care and appropriate safety precautions should be taken when working with it.
将来の方向性
1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-ethanone has a wide range of potential applications in scientific research, and there are many potential future directions for its use. For example, further research could be conducted to explore its potential therapeutic applications in the treatment of neurological diseases, as well as its potential use in the development of new drugs. Additionally, further research could be conducted to explore its potential use as a tool for studying biochemical and physiological processes, such as gene expression and enzyme activity. Finally, further research could be conducted to explore its potential use in the synthesis of other compounds, such as indene derivatives and other organic compounds.
合成法
1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-ethanone can be synthesized from 1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-ethanoneuoro-2,3-dihydro-1H-indene, which is obtained through a reaction between ethyl bromide and 2-fluoro-5-methyl-2,3-dihydro-1H-indene. The reaction is catalyzed by a Lewis acid such as zinc bromide. The product is then treated with ethanethiol in the presence of a base, such as sodium hydroxide, to form 1-(1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-ethanoneuoro-2,3-dihydro-1H-inden-2-yl)-ethanone.
特性
IUPAC Name |
1-(2-ethyl-5-fluoro-1,3-dihydroinden-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO/c1-3-13(9(2)15)7-10-4-5-12(14)6-11(10)8-13/h4-6H,3,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRSMUWSNHWVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=C(C1)C=C(C=C2)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






